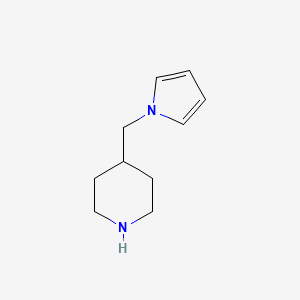

4-((1H-Pyrrol-1-yl)methyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrol-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKCBSOKQNGPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 4-((1H-pyrrol-1-yl)methyl)piperidine: A Technical Guide

This technical guide provides an in-depth overview of the core physicochemical properties of 4-((1H-pyrrol-1-yl)methyl)piperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in public literature, this guide presents a combination of predicted values from established computational models and detailed, generalized experimental protocols for the determination of these key parameters.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound (CAS: 614746-07-5, Molecular Formula: C₁₀H₁₆N₂). These values were obtained using a consensus of well-regarded in silico prediction tools and serve as a valuable starting point for experimental design and computational modeling.

| Property | Predicted Value | Method/Software |

| Molecular Weight | 164.25 g/mol | - |

| pKa (basic) | 9.5 - 10.5 | MolGpKa, Rowan |

| logP | 1.8 - 2.5 | ALOGPS, Molinspiration |

| Aqueous Solubility (logS) | -2.5 to -3.5 | ALOGPS, AqSolPred |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed, generalized methodologies for the experimental determination of pKa, logP, and aqueous solubility, adapted from standard laboratory practices for similar amine-containing heterocyclic compounds.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidine nitrogen in this compound can be determined by potentiometric titration.[1][2][3]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound hydrochloride in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key measure of lipophilicity. The shake-flask method is the traditional and most direct way to measure this property.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The aqueous phase should be buffered to a pH at least 2 units above the pKa of the compound to ensure it is in its neutral form.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the buffered aqueous phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases (e.g., 24 hours).

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in octanol] / [Concentration in water]).

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a compound's absorption and bioavailability. The equilibrium solubility can be determined using the shake-flask method.[4][5]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC.

-

Solubility Determination: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Visualizations

Logical Relationship of Physicochemical Properties in Drug Discovery

The interplay of pKa, logP, and solubility is fundamental to the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. The following diagram illustrates this relationship.

Experimental Workflow for logP Determination by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common high-throughput method to estimate logP values. The workflow involves correlating the retention time of a compound with the known logP values of a set of standards.

References

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. MolGpKa [xundrug.cn]

- 3. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 5. Virtual logP On-line [ddl.unimi.it]

An In-depth Technical Guide on the Spectroscopic Data of 4-((1H-pyrrol-1-yl)methyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific, publicly available experimental spectroscopic data (NMR, IR, MS) for 4-((1H-pyrrol-1-yl)methyl)piperidine. The following guide provides a framework for the acquisition, interpretation, and presentation of this data, including detailed, generalized experimental protocols and data table templates for researchers who synthesize and characterize this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to the presence of both the piperidine and pyrrole moieties, which are common scaffolds in pharmacologically active compounds. The piperidine ring can act as a versatile scaffold, while the pyrrole ring is a key component of many biologically active natural products and synthetic drugs. Accurate spectroscopic characterization is crucial for the unambiguous identification and purity assessment of this compound, which are prerequisites for any further biological evaluation. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that would be employed for the structural elucidation of this compound.

Predicted Spectroscopic Data

While experimental data is not available, theoretical predictions and data from analogous structures can provide an estimate of the expected spectroscopic features. The following tables are presented as templates for recording experimental data.

Table 1: ¹H NMR Spectroscopic Data Template for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrrole H-2, H-5 | ||||

| Pyrrole H-3, H-4 | ||||

| -CH₂- (linker) | ||||

| Piperidine H-4 | ||||

| Piperidine H-2, H-6 (axial) | ||||

| Piperidine H-2, H-6 (equatorial) | ||||

| Piperidine H-3, H-5 (axial) | ||||

| Piperidine H-3, H-5 (equatorial) | ||||

| Piperidine N-H |

Solvent: CDCl₃ or DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data Template for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | |

| Pyrrole C-3, C-4 | |

| -CH₂- (linker) | |

| Piperidine C-4 | |

| Piperidine C-2, C-6 | |

| Piperidine C-3, C-5 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: IR Spectroscopic Data Template for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | ||

| C-H Stretch (Aromatic/Pyrrole) | ||

| C-H Stretch (Aliphatic) | ||

| C=C Stretch (Pyrrole) | ||

| C-N Stretch |

Table 4: Mass Spectrometry Data Template for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI or CI |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These are based on established methods for similar compounds.

Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of pyrrole-1-carbaldehyde with 4-aminopiperidine.

-

Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add pyrrole-1-carbaldehyde (1.0-1.2 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in small portions (1.5-2.0 eq).

-

Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to determine chemical shifts, coupling constants, and multiplicities. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of protons and carbons.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the compound using an FTIR spectrometer.

-

For a solid sample, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used. For an oil, a thin film can be prepared between NaCl or KBr plates.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Analyze the compound using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to observe the protonated molecular ion [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a comprehensive framework for researchers working with this compound. While specific experimental data is not yet present in the public domain, the provided protocols and data templates will aid in the systematic characterization and reporting of this compound's spectroscopic properties.

In Silico Prediction of 4-((1H-pyrrol-1-yl)methyl)piperidine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the novel compound 4-((1H-pyrrol-1-yl)methyl)piperidine. In the absence of specific experimental data for this molecule, this document outlines a systematic, multi-faceted computational approach to hypothesize its pharmacological profile. This includes target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling. Detailed protocols for these key in silico experiments are provided, alongside structured data tables for comparative analysis of predictive results. Visual workflows and signaling pathway diagrams generated using Graphviz are integrated to enhance understanding of the complex processes involved in computational drug discovery. This guide serves as a practical framework for researchers to apply similar in silico strategies in the early-stage evaluation of new chemical entities.

Introduction

The confluence of computational power and burgeoning biological data has revolutionized early-stage drug discovery.[1][2][3] In silico techniques offer a rapid and cost-effective means to screen and prioritize novel compounds for further experimental validation.[4] This guide focuses on the predictive bioactivity analysis of this compound, a molecule incorporating both the piperidine and pyrrole scaffolds. Piperidine and its derivatives are prevalent in numerous pharmaceuticals, often associated with a range of biological activities.[5][6][7] Similarly, the pyrrole ring is a key component of many biologically active natural and synthetic compounds.[8][9][10]

Given the novelty of this compound, a systematic in silico investigation is warranted to elucidate its potential therapeutic applications. This document details a workflow for predicting its bioactivity, from identifying potential protein targets to estimating binding affinities and predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Bioactivity Profile of this compound

Based on the common bioactivities of its core scaffolds, the following table summarizes the potential therapeutic targets and activities for this compound that will be investigated using the in silico methods described in this guide.

| Potential Target Family | Specific Examples | Potential Pharmacological Action | Relevant In Silico Method |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (e.g., D2), Opioid Receptors (e.g., µ-opioid) | Antipsychotic, Analgesic | Molecular Docking, Pharmacophore Modeling, QSAR |

| Enzymes | Cyclooxygenase (COX-1, COX-2), Pancreatic Lipase | Anti-inflammatory, Anti-obesity | Molecular Docking, QSAR |

| Ion Channels | hERG Potassium Channel | Cardiotoxicity assessment | Molecular Docking, QSAR |

| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Antidepressant, CNS stimulant | Molecular Docking, Pharmacophore Modeling |

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments to predict the bioactivity of this compound.

Target Identification and Prioritization

The initial step in predicting bioactivity is to identify potential biological targets.[2][11] This can be achieved through a combination of ligand-based and structure-based approaches.

Protocol:

-

Ligand-Based Target Prediction:

-

Utilize chemical similarity searching against databases like ChEMBL and PubChem. The 2D structure of this compound will be used as a query to find existing compounds with similar structures and known biological activities.

-

Employ machine learning-based target prediction servers (e.g., SwissTargetPrediction, SuperPred) which use a combination of 2D and 3D similarity measures to predict a ranked list of potential protein targets.[12]

-

-

Structure-Based Target Prediction (Inverse Docking):

-

Prepare a 3D conformer of this compound.

-

Screen this ligand against a library of 3D protein structures of known drug targets using molecular docking software.

-

Rank the potential targets based on the predicted binding affinities (docking scores).

-

-

Target Prioritization:

-

Cross-reference the outputs from both ligand-based and structure-based methods.

-

Prioritize targets that are implicated in disease pathways and are considered "druggable."

-

Perform a literature review on the prioritized targets to understand their biological function and relevance.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[13]

Protocol:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the atoms.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or using binding site prediction algorithms.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies (e.g., kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[15][16]

Protocol:

-

Dataset Curation:

-

Compile a dataset of compounds with known bioactivity against the prioritized target. This data can be sourced from databases like ChEMBL.

-

Ensure the dataset is structurally diverse and covers a wide range of activity values.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model using the training set.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).[17]

-

-

Prediction for the Target Compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[18][19]

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-Based: Align a set of active compounds that bind to the same target and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

Structure-Based: Analyze the interaction patterns between the target protein and a known potent ligand to identify key interaction points.

-

-

Model Validation:

-

Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

-

Fit the 3D structure of this compound to the pharmacophore model to assess its potential to bind to the target.

-

Visualization of Workflows and Pathways

Clear visualization of complex computational workflows and biological pathways is crucial for interpretation and communication. The following diagrams are generated using the Graphviz DOT language.

In Silico Bioactivity Prediction Workflow

Caption: A generalized workflow for in silico bioactivity prediction.

Hypothetical Dopamine D2 Receptor Signaling Pathway

Caption: A potential signaling pathway involving the Dopamine D2 receptor.

Logical Relationship for QSAR Model Development

Caption: The logical steps involved in developing a QSAR model.

Data Presentation

The quantitative data generated from the in silico experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | 6CM4 | -8.5 | Asp114, Ser193, Phe390 |

| µ-Opioid Receptor | 5C1M | -7.9 | Asp147, Tyr148, Trp318 |

| COX-2 | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |

| Pancreatic Lipase | 1LPB | -6.8 | Ser152, Asp176, His263 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted Bioactivity from QSAR Models

| Target Protein | QSAR Model (pIC50) | Applicability Domain | Prediction Confidence |

| Dopamine D2 Receptor | 7.2 | Within | High |

| µ-Opioid Receptor | 6.8 | Within | Medium |

| COX-2 | 8.1 | Within | High |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of the novel compound this compound. By integrating target identification, molecular docking, QSAR, and pharmacophore modeling, a robust preliminary assessment of its pharmacological potential can be achieved. The provided protocols and data presentation formats offer a standardized approach for researchers in the field.

It is critical to emphasize that in silico predictions are hypotheses that require experimental validation.[20][21][22] Future work should focus on the chemical synthesis of this compound and subsequent in vitro and in vivo testing to confirm the computationally predicted bioactivities. The experimental results can then be used to refine and improve the predictive models in an iterative drug discovery cycle.

References

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4- d ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07078F [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacophore Modeling Using Machine Learning for Screening the Blood–Brain Barrier Permeation of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Network-based approach to prediction and population-based validation of in silico drug repurposing — Network Medicine Institute and Alliance [network-medicine.org]

The Rise of Pyrrole-Piperidine Hybrids: A New Frontier in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the vast chemical space of heterocyclic compounds. Among these, hybrid molecules integrating both pyrrole and piperidine scaffolds have emerged as a particularly promising class of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel pyrrole-piperidine hybrid compounds, with a focus on their potential as anticancer and anti-Alzheimer's agents.

A New Wave of Anticancer Therapeutics: Targeting MERTK with Pyrrole-Piperidine Hybrids

Recent research has highlighted the potential of pyrrole-piperidine hybrids as potent inhibitors of Mer-tyrosine kinase (MERTK), a promising target in cancer therapy due to its role in cancer cell survival and proliferation.[1] A series of novel hybrids based on pyrrolo[2,1-f][1][2]triazine and 1-(methylpiperidin-4-yl)aniline have been designed and synthesized, demonstrating significant cytotoxic activity against various cancer cell lines.[1]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of these hybrid compounds was evaluated against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| IK5 | 0.36 | 0.42 | 0.80 |

Table 1: In vitro anticancer activity of a lead pyrrole-piperidine hybrid compound.[1]

Experimental Protocols

Synthesis of Pyrrolo[2,1-f][1][2]triazine-Piperidine Hybrids

A multi-step synthesis was employed to generate the target hybrid compounds. A key intermediate, 6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine, was synthesized and subsequently reacted with various sulfonyl chlorides to yield the final products (1K1-1K5).

MERTK Inhibition Assay

The ability of the synthesized compounds to inhibit MERTK was assessed using a kinase activity assay. This typically involves incubating the recombinant MERTK enzyme with the test compound and a substrate (e.g., a peptide or protein that is a known MERTK substrate) in the presence of ATP. The level of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the inhibitory activity of the compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the hybrid compounds on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrrole-piperidine hybrid compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the concentration of the compound.

Signaling Pathway and Workflow

The drug discovery workflow for these anticancer agents and the MERTK signaling pathway they inhibit are illustrated below.

Combating Alzheimer's Disease: Dual Inhibition of Cholinesterases with Benzimidazole-Pyrrole-Piperidine Hybrids

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in patients. Therefore, inhibiting the enzymes responsible for acetylcholine degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. Novel benzimidazole-based pyrrole/piperidine hybrid compounds have been synthesized and evaluated for their potential as dual cholinesterase inhibitors.[3]

Quantitative Analysis of Anti-Alzheimer's Activity

The inhibitory activities of a series of synthesized benzimidazole-pyrrole-piperidine hybrids against AChE and BuChE were determined. The IC50 values for representative compounds are presented below, with galantamine and allanzanthane used as standard reference drugs.[3]

| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) |

| 2 | 20.11 ± 0.11 | 22.14 ± 0.05 |

| 4 | 19.44 ± 0.60 | 21.57 ± 0.61 |

| 10 | 21.05 ± 0.25 | 23.44 ± 0.15 |

| 13 | 22.33 ± 0.15 | 24.11 ± 0.21 |

| Galantamine | 19.34 ± 0.62 | 21.45 ± 0.21 |

| Allanzanthane | 16.11 ± 0.33 | 18.14 ± 0.05 |

Table 2: In vitro cholinesterase inhibitory activity of selected benzimidazole-pyrrole-piperidine hybrids.[3]

Experimental Protocols

Synthesis of Benzimidazole-Pyrrole-Piperidine Hybrids

The synthesis of these hybrid scaffolds involves a multi-step process. A key step is the reaction of 2-mercaptobenzimidazole with a substituted phenacyl bromide to form an S-substituted benzimidazole intermediate. This intermediate is then further modified and coupled with pyrrole and piperidine moieties to generate the final hybrid compounds.[3]

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE and BuChE is determined using a modified Ellman's method.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the respective cholinesterase enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a buffer solution.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).

-

Colorimetric Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathway and Workflow

The following diagrams illustrate the role of acetylcholinesterase in Alzheimer's disease and a general workflow for the discovery of cholinesterase inhibitors.

References

Unveiling the Therapeutic Potential of 4-((1H-pyrrol-1-yl)methyl)piperidine: A Guide to Potential Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-((1H-pyrrol-1-yl)methyl)piperidine represents a novel chemical entity with a scaffold suggestive of significant neuromodulatory potential. Comprising a pyrrole ring linked via a methylene bridge to a piperidine moiety, this structure is reminiscent of numerous pharmacologically active agents. Direct biological data for this specific compound is not publicly available; therefore, this guide adopts a structure-activity relationship (SAR) approach to identify and elaborate upon its most probable biological targets. By analyzing structurally analogous compounds, we infer that this compound is a promising candidate for targeting key proteins implicated in neurological and psychiatric disorders, including Sigma-1 Receptors (S1R), Acetylcholinesterase (AChE), and various monoamine receptors. This document provides a comprehensive overview of these potential targets, quantitative data from related compounds, detailed experimental protocols for target validation, and visual diagrams of relevant signaling pathways and workflows to guide future research and development.

Rationale for Target Identification: A Structure-Based Approach

The molecular architecture of this compound features two key pharmacophores: the piperidine ring and the N-substituted pyrrole group. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting the central nervous system (CNS). Its basic nitrogen atom is crucial for forming salt bridges and interacting with acidic residues in receptor binding pockets. The linkage to a pyrrole, a five-membered aromatic heterocycle, introduces a distinct electronic and steric profile that can modulate binding affinity and selectivity.

Given the absence of direct experimental data, a logical workflow for target hypothesis generation involves examining the known biological targets of structurally similar compounds.

Figure 1. Logical workflow for inferring potential biological targets.

This analysis points toward three primary classes of potential targets: Sigma Receptors, Acetylcholinesterase, and G-Protein Coupled Receptors (GPCRs) such as dopamine and serotonin receptors.

Primary Potential Target: Sigma-1 Receptor (S1R)

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses[1][2][3]. Numerous piperidine-containing compounds have been identified as high-affinity S1R ligands, making it a highly probable target[2][4][5][6][7].

Quantitative Data for Structurally Related S1R Ligands

The following table summarizes the binding affinities of various piperidine-based ligands for the Sigma-1 Receptor. This data provides a benchmark for the potential affinity of this compound.

| Compound Class | Example Compound | Target(s) | Affinity (Ki, nM) | Reference(s) |

| Piperidine/Piperazine-based | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | S1R | 3.2 | [2] |

| Phenoxyalkylpiperidines | N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | S1R | 0.34 - 1.18 | [4] |

| Disubstituted Piperidines | DuP 734 (N-cyclopropylmethyl ketone derivative) | S1R | High (in vivo potency) | [5] |

| Dual-Target Piperidines | Compound 5 (Piperidine moiety) | H3R / S1R | 3.64 (S1R) | [6] |

Table 1: Binding Affinities of Analogous Piperidine Compounds for Sigma-1 Receptor.

Sigma-1 Receptor Signaling Pathway

S1R activation or antagonism modulates multiple downstream pathways. Upon ligand binding, S1R can dissociate from its binding partner BiP (Binding immunoglobulin protein) and interact with various client proteins, including ion channels and kinases, to regulate neuronal excitability, synaptic plasticity, and cell survival[8].

Figure 2. Simplified Sigma-1 Receptor signaling pathway.

Experimental Protocol: S1R Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound for the Sigma-1 Receptor[9][10][11].

Objective: To determine the inhibition constant (Ki) of this compound for the Sigma-1 Receptor via competitive displacement of a radiolabeled ligand.

Materials:

-

Test Compound: this compound, dissolved in appropriate solvent (e.g., DMSO).

-

Membrane Preparation: Guinea pig liver membranes, which are rich in S1R.

-

Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand[9].

-

Non-specific Binding Ligand: Haloperidol (10 µM final concentration).

-

Assay Buffer: Tris-HCl (50 mM, pH 8.0).

-

Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (GF/B type), cell harvester.

Procedure:

-

Plate Setup: Prepare a 96-well plate. Designate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Reagent Preparation: Prepare serial dilutions of the test compound. The final concentrations should typically span a range from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Reaction:

-

To each well, add 50 µL of assay buffer.

-

Add 25 µL of the test compound dilution (or buffer for total binding, or haloperidol for non-specific binding).

-

Add 25 µL of the radioligand solution (e.g., [³H]-(+)-pentazocine at a final concentration of ~1.0 nM)[11].

-

Initiate the reaction by adding 100 µL of the membrane preparation (containing ~150-200 µg of protein). The final assay volume is 200 µL.

-

-

Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium[9][12].

-

Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Secondary Potential Target: Acetylcholinesterase (AChE)

The N-benzylpiperidine moiety is a core structural element in highly potent Acetylcholinesterase (AChE) inhibitors, such as Donepezil[13]. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft[14][15]. Inhibition of AChE increases acetylcholine levels, a key therapeutic strategy for Alzheimer's disease. The structure of this compound, with its piperidine ring and an N-aromatic substituent, suggests potential for AChE inhibition[3][8][16][17].

Quantitative Data for Structurally Related AChE Inhibitors

| Compound Class | Example Compound | Target(s) | Affinity (IC₅₀, nM) | Reference(s) |

| N-Benzylpiperidine Derivatives | Donepezil (E2020) | AChE | 5.7 | [3] |

| N-Benzylpiperidine Derivatives | Compound 21 (benzoyl-N-methylamino derivative) | AChE | 0.56 | [8] |

| N-Benzylpiperidine Carboxamides | Compound 28 (indeno[1,2-d]thiazol-2-yl derivative) | AChE | 410 | [10] |

Table 2: Inhibitory Potencies of Analogous Piperidine Compounds against Acetylcholinesterase.

Cholinergic Signaling Pathway

AChE plays a critical role in terminating cholinergic neurotransmission. By hydrolyzing acetylcholine (ACh) into choline and acetate, it prevents continuous stimulation of postsynaptic receptors (nicotinic and muscarinic). Inhibiting AChE enhances the duration and magnitude of ACh signaling[18][19].

Figure 3. Role of AChE and its inhibition in a cholinergic synapse.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman[13][20][21].

Objective: To determine the IC₅₀ value of this compound for AChE.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm[22].

Materials:

-

Test Compound: this compound.

-

Enzyme: Acetylcholinesterase (e.g., from electric eel).

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: 14 mM Acetylthiocholine iodide (ATCI).

-

Chromogen: 10 mM DTNB.

-

Equipment: 96-well microplate reader, microplates.

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound at various concentrations in the appropriate buffer.

-

Assay Mixture: In each well of a 96-well plate, add the following in order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0).

-

10 µL of the test compound solution (or buffer for control).

-

10 µL of AChE enzyme solution (e.g., 1 U/mL).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.

-

Color Reaction: Add 10 µL of 10 mM DTNB to each well.

-

Reaction Initiation: Start the reaction by adding 10 µL of 14 mM ATCI to each well.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-20 seconds for 2-3 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each concentration.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Tertiary Potential Targets: Dopamine and Serotonin Receptors

The piperidine scaffold is a common feature in ligands for various GPCRs, including dopamine and serotonin receptors[20][23]. The N-substituent plays a critical role in determining selectivity and affinity for different receptor subtypes[9][15].

-

Dopamine Receptors: The D₂-like family (D₂, D₃, D₄) are of particular interest. D₄ receptor antagonists containing a piperidine scaffold have been developed for potential use in treating glioblastoma and Parkinson's disease[9][24]. The D₄ receptor signals primarily through Gαi/o proteins to inhibit adenylyl cyclase, reducing intracellular cAMP levels[6][][26].

-

Serotonin Receptors: Multiple serotonin (5-HT) receptor subtypes are potential targets. The arylpiperazine moiety, structurally related to the N-substituted piperidine, is a classic pharmacophore for 5-HT receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ[15][27]. These receptors are involved in mood, anxiety, and cognition and signal through Gαi (5-HT₁ₐ) or Gαq (5-HT₂ₐ) pathways, respectively[5][16][28].

Quantitative data for these targets is highly dependent on the specific nature of the N-substituent and any additional functional groups. Validation would require screening against a panel of receptor subtypes using radioligand binding assays similar to the one described for the Sigma-1 Receptor.

Proposed Research Workflow: From In Silico to In Vitro

A structured approach is recommended to efficiently investigate the biological targets of this compound. The workflow should begin with computational predictions to prioritize experimental assays.

Figure 4. A proposed workflow for identifying and validating biological targets.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, a robust analysis based on established structure-activity relationships of its core scaffolds strongly suggests its potential as a CNS-active agent. The Sigma-1 Receptor and Acetylcholinesterase emerge as high-priority targets for initial investigation, with dopamine and serotonin receptors representing important secondary targets.

The data and protocols provided in this guide offer a foundational framework for initiating the pharmacological characterization of this novel compound. Future research should focus on synthesizing the compound and performing the described in vitro binding and functional assays to confirm these hypotheses. Subsequent studies can then explore its efficacy in cell-based and in vivo models of neurological and psychiatric disease. The unique combination of the pyrrole and piperidine moieties may offer a novel pharmacological profile with potential for improved efficacy or selectivity over existing therapeutics.

References

- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labs.penchant.bio [labs.penchant.bio]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 16. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 19. youtube.com [youtube.com]

- 20. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academicjournals.org [academicjournals.org]

- 26. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 27. Frontiers | Impact of micro- and nanoplastics exposure on human health: focus on neurological effects from ingestion [frontiersin.org]

- 28. creative-diagnostics.com [creative-diagnostics.com]

The Derivatization of 4-((1H-pyrrol-1-yl)methyl)piperidine: A Technical Guide for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of the 4-((1H-pyrrol-1-yl)methyl)piperidine core scaffold for the purpose of conducting Structure-Activity Relationship (SAR) studies. While a dedicated, comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide constructs a framework for its exploration by drawing upon established synthetic methodologies and SAR data from closely related piperidine and pyrrole-containing compounds.

Introduction: The Promise of a Hybrid Scaffold

The this compound scaffold represents a compelling starting point for drug discovery. It combines two privileged heterocyclic motifs: the piperidine ring, a cornerstone of many successful central nervous system (CNS) and other therapeutic agents, and the pyrrole ring, a versatile aromatic heterocycle found in numerous biologically active natural products and synthetic drugs. The methylene linker provides flexibility and a key vector for substituent placement. Derivatization of this core structure offers the potential to modulate physicochemical properties and explore interactions with a variety of biological targets to develop novel therapeutics.

Synthesis of the Core Scaffold

A plausible and adaptable synthetic route to the this compound core can be extrapolated from methodologies reported for analogous structures. A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine-4-yl-methanol derivative with the pyrrole anion.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Hydroxymethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyrrole

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

N-Boc Protection of 4-(Hydroxymethyl)piperidine: To a solution of 4-(hydroxymethyl)piperidine in DCM, add (Boc)₂O and TEA. Stir the mixture at room temperature overnight. After reaction completion (monitored by TLC), wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

-

Tosylation of the Hydroxyl Group: Dissolve the Boc-protected alcohol in DCM and cool to 0°C. Add TEA followed by the dropwise addition of a solution of TsCl in DCM. Allow the reaction to warm to room temperature and stir overnight. Work-up involves washing with water and brine, drying over Na₂SO₄, and purification by column chromatography to afford tert-butyl 4-(((tosyl)oxy)methyl)piperidine-1-carboxylate.

-

N-Alkylation of Pyrrole: In a separate flask, add anhydrous DMF and cool to 0°C. Carefully add NaH portion-wise, followed by the dropwise addition of pyrrole. Stir the mixture at 0°C for 30 minutes. To this, add a solution of the tosylated piperidine derivative in anhydrous DMF. Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography to obtain tert-butyl this compound-1-carboxylate.

-

Deprotection of the Piperidine Nitrogen: Dissolve the Boc-protected product in DCM and add TFA. Stir the mixture at room temperature for 2-4 hours. After completion, neutralize the reaction with saturated aqueous NaHCO₃ and extract with DCM. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to yield the final product, this compound.

Derivatization Strategies for SAR Studies

The this compound core offers three primary points for derivatization to explore the chemical space and establish SAR.

-

Position 1 (Piperidine Nitrogen): The secondary amine of the piperidine ring is a key handle for introducing a wide variety of substituents. This can be achieved through standard N-alkylation, N-acylation, N-sulfonylation, or reductive amination reactions. Modifications at this position are crucial for modulating basicity, lipophilicity, and interactions with the target protein.

-

Positions 2, 3, 5, and 6 (Piperidine Ring): Introduction of substituents on the piperidine ring can influence the conformational preference of the molecule and introduce new interaction points. This is a more complex modification and may require starting from a pre-functionalized piperidine precursor.

-

Positions 2, 3, 4, and 5 (Pyrrole Ring): The pyrrole ring can be functionalized through electrophilic substitution reactions. The position of substitution will be directed by the electronic nature of the pyrrole nitrogen and any existing substituents. Common modifications include halogenation, nitration, and Friedel-Crafts acylation.

Structure-Activity Relationships (SAR) of Analogous Compounds

In the absence of a dedicated SAR study for the this compound scaffold, we can infer potential SAR by examining data from structurally related compounds.

SAR of N-Substituted Piperidine Analogs

The substitution on the piperidine nitrogen often has a profound impact on the biological activity of piperidine-containing drugs. For example, in a series of acetylcholinesterase inhibitors based on a 1-benzyl-4-substituted piperidine core, the nature of the benzyl substituent and the linker to the pharmacophore were critical for potency.[1][2][3]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1-Benzyl-4-substituted Piperidine Derivatives [1]

| Compound | R | IC₅₀ (nM) for AChE |

| 1 | H | > 1000 |

| 2 | 5,6-dimethoxy | 5.7 |

This table demonstrates the significant increase in potency with the introduction of dimethoxy substituents on the indanone moiety, highlighting the importance of substitution patterns for activity.

SAR of Pyrrole-Containing Compounds

Derivatives of pyrrole have been explored for a wide range of biological activities, including anticancer and antiviral effects. The substitution pattern on the pyrrole ring is a key determinant of activity.

Table 2: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyridine Derivatives [4]

| Compound | R | R¹ | R² | EC₅₀ (µM) |

| 12a | ethyl | OEt | Ph | >10 |

| 12j | ethyl | OEt | 4-FPh | 1.65 |

This data on a related pyrrole-containing scaffold shows that even a subtle change, such as the addition of a fluorine atom to a phenyl ring, can significantly enhance biological activity.

Potential Biological Targets and Signaling Pathways

Based on the activities of analogous structures, derivatives of this compound could potentially target a range of biological systems, particularly within the CNS.

-

G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs such as dopamine, serotonin, and opioid receptors. The basic nitrogen of the piperidine is often a key pharmacophoric element for interaction with the acidic residues in the binding pockets of these receptors.

-

Enzymes: As seen with the acetylcholinesterase inhibitors, piperidine scaffolds can be designed to fit into the active sites of enzymes.

-

Ion Channels: Certain piperidine derivatives have been shown to modulate the function of ion channels.

A potential signaling pathway that could be modulated by these compounds is the dopamine signaling pathway , which is crucial for motor control, motivation, and reward.

Visualizations

Experimental Workflow

Caption: Synthetic and evaluation workflow for SAR studies of this compound.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the D2 dopamine receptor signaling pathway by a derivative.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies on this specific core are not yet widely published, a clear path for its exploration exists. By leveraging established synthetic methodologies and drawing insights from the SAR of related piperidine and pyrrole-containing molecules, researchers can systematically derivatize this scaffold to probe its biological activity. The key to unlocking the potential of this scaffold lies in the systematic modification of the piperidine nitrogen, the piperidine ring, and the pyrrole ring, followed by rigorous biological evaluation to establish clear structure-activity relationships. This approach will pave the way for the discovery of new drug candidates with potentially valuable therapeutic properties.

References

The Chemical Landscape of N-Substituted Pyrrolidinyl Piperidines: A Technical Guide for Drug Discovery Professionals

Abstract

The N-substituted pyrrolidinyl piperidine scaffold is a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth exploration of the chemical space surrounding this core, with a particular focus on its role in the development of potent and selective antagonists for the C-C chemokine receptor 5 (CCR5). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this important class of compounds. Detailed experimental protocols for key synthetic methodologies and biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of this promising chemical space.

Introduction: The Significance of the Pyrrolidinyl Piperidine Core

The pyrrolidinyl piperidine motif is a key pharmacophore found in numerous biologically active molecules.[1] Its inherent three-dimensionality, conferred by the two saturated heterocyclic rings, allows for the precise spatial orientation of substituents, enabling effective interaction with complex biological targets.[2] The nitrogen atoms within the pyrrolidine and piperidine rings serve as key points for substitution, providing a facile means to modulate physicochemical properties such as solubility, lipophilicity, and basicity, which in turn influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.[3]

A particularly noteworthy application of this scaffold is in the development of CCR5 antagonists. CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of the human immunodeficiency virus (HIV) into host cells.[4] By blocking the interaction of the viral envelope protein gp120 with CCR5, N-substituted pyrrolidinyl piperidine derivatives have emerged as a promising class of anti-HIV therapeutics.[5][6] This guide will delve into the nuances of designing and synthesizing these molecules, with a focus on optimizing their activity as CCR5 antagonists.

Data Presentation: Structure-Activity Relationships of N-Substituted Pyrrolidinyl Piperidine CCR5 Antagonists

The exploration of the chemical space around the N-substituted pyrrolidinyl piperidine core has led to the identification of key structural features that govern potency and selectivity for the CCR5 receptor. The following tables summarize quantitative data from various studies, highlighting the impact of different substituents on biological activity.

Table 1: Impact of N-Substitution on the Pyrrolidine Ring on CCR5 Binding Affinity

| Compound ID | N-Substituent on Pyrrolidine | CCR5 Binding Affinity (IC50, nM) | Reference |

| 1a | -CH2-CO-N(Ph)2 | >1000 | [7] |

| 4a | -CH2-CH2-CH2-N(Ph)-CO-N(Ph)H | 15 | [7] |

| 4e | -CH2-CH2-CH2-N(Ph)-CO-N(4-Cl-Ph)H | 3.2 | [7] |

| 4i | -CH2-CH2-CH2-N(Ph)-CO-N(4-Me-Ph)H | 4.5 | [7] |

| Nifeviroc (11) | 3-hydroxy-pyrrolidin-1-yl with urea linkage | 2.9 (RANTES binding) | [8] |

Table 2: Influence of Piperidine and Heterocyclic Moieties on Anti-HIV Activity

| Compound ID | Piperidine Substitution | Heterocycle on Piperidine | Anti-HIV Activity (IC95, nM) | Reference |

| Compound 1 | 4-(3-phenylprop-1-yl) | N/A | Potent | [5] |

| Compound 4a | 4-(aminoheterocycle) | Imidazole | 50 | [6] |

| SCH 351125 (1) | 4'-methyl-1,4'-bipiperidine N-oxide | 2,4-dimethyl-3-pyridinyl | Excellent in vitro | [9] |

| Compound 19 | 4-carboxamide | N/A | 73.01 | [8] |

| GSK 163929 (5) | 4,4-disubstituted | N/A | 4.26 (HIV-1Ba-L) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-substituted pyrrolidinyl piperidines and the evaluation of their biological activity.

General Synthesis of N-Substituted Pyrrolidinyl Piperidines via Reductive Amination

This protocol describes a common method for coupling a pyrrolidine aldehyde with a substituted piperidine.

Materials:

-

Appropriately substituted pyrrolidine aldehyde (1.0 equiv)

-

Substituted piperidine hydrochloride (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted piperidine hydrochloride in anhydrous DCM, add triethylamine and stir for 10 minutes at room temperature.

-

Add the pyrrolidine aldehyde to the reaction mixture.

-

Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride in one portion.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted pyrrolidinyl piperidine.

CCR5 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

-

HEK293 cells stably expressing human CCR5

-

[125I]-MIP-1α (radioligand)

-

Test compounds at various concentrations

-

Unlabeled MIP-1α (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Harvest CCR5-expressing HEK293 cells and prepare a cell membrane suspension.

-

In a 96-well plate, add cell membranes, [125I]-MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled MIP-1α (for control wells).

-

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled MIP-1α) from the total binding (wells with only radioligand).

-

Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the exploration of N-substituted pyrrolidinyl piperidines.

Caption: A typical experimental workflow for the discovery and optimization of N-substituted pyrrolidinyl piperidine CCR5 antagonists.

Caption: Simplified CCR5 signaling pathway and the mechanism of action for N-substituted pyrrolidinyl piperidine antagonists.

Conclusion

The N-substituted pyrrolidinyl piperidine scaffold represents a highly versatile and fruitful area for drug discovery. The wealth of available synthetic methodologies allows for the systematic exploration of its chemical space, leading to the identification of potent and selective modulators of various biological targets. As exemplified by the development of CCR5 antagonists, a deep understanding of the structure-activity relationships, guided by robust biological data and iterative design, is crucial for success. This technical guide provides a foundational resource for researchers aiming to leverage the potential of this remarkable chemical core in their drug development endeavors. The continued investigation into novel substitutions and synthetic strategies will undoubtedly unlock further therapeutic applications for this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the structure-activity relationship of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists. Part 1: Tuning the N-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 4-((1H-pyrrol-1-yl)methyl)piperidine

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-((1H-pyrrol-1-yl)methyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the deprotonation of pyrrole to form a potassium pyrrolide salt, followed by a nucleophilic substitution reaction with 4-(chloromethyl)piperidine. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Piperidine and pyrrole are prominent heterocyclic scaffolds frequently incorporated into the structures of pharmacologically active compounds.[1][2] The title compound, this compound, combines these two important moieties, making it a desirable intermediate for the synthesis of novel therapeutic agents. The N-alkylation of pyrrole is a common method for the preparation of N-substituted pyrroles.[3][4] This protocol details a reliable method for the synthesis of this compound via the reaction of potassium pyrrolide with 4-(chloromethyl)piperidine.

Overall Reaction Scheme

The synthesis proceeds in two main stages: the formation of potassium pyrrolide and the subsequent N-alkylation.

Step 1: Formation of Potassium Pyrrolide

Pyrrole reacts with a strong base, such as potassium hydride (KH) or potassium tert-butoxide (t-BuOK), to form potassium pyrrolide.

Step 2: N-Alkylation of Pyrrole

Potassium pyrrolide reacts with 4-(chloromethyl)piperidine hydrochloride in a nucleophilic substitution reaction to yield the final product. The hydrochloride salt is typically neutralized in situ or prior to the reaction.

Experimental Protocol

Materials and Equipment

-

Reagents: Pyrrole, potassium tert-butoxide (t-BuOK), 4-(chloromethyl)piperidine hydrochloride[][6], anhydrous tetrahydrofuran (THF), anhydrous dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, celite.

-

Equipment: Round-bottom flasks, magnetic stirrer with stir bars, heating mantle, reflux condenser, nitrogen or argon gas supply with manifold, Schlenk line (optional, for rigorous anhydrous conditions), separatory funnel, rotary evaporator, Büchner funnel, vacuum flask, standard laboratory glassware.

Procedure

Part 1: Synthesis of Potassium Pyrrolide

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add potassium tert-butoxide (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a stirrable suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add pyrrole (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the cooled suspension of potassium tert-butoxide.

-

Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of potassium pyrrolide can be observed as the reaction mixture may become a clearer solution or a different colored suspension.[7][8]

Part 2: Synthesis of this compound

-

In a separate dry 500 mL round-bottom flask under an inert atmosphere, suspend 4-(chloromethyl)piperidine hydrochloride (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

To this suspension, add the freshly prepared solution of potassium pyrrolide from Part 1 via cannula transfer.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

Part 3: Work-up and Purification

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| Pyrrole | 1.0 eq |

| Potassium tert-butoxide | 1.1 eq |

| 4-(chloromethyl)piperidine HCl | 1.0 eq |

| Reaction Conditions | |

| Solvent (Part 1) | Anhydrous THF |

| Solvent (Part 2) | Anhydrous DMF |

| Temperature (Part 1) | 0 °C |

| Temperature (Part 2) | 60-70 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-80% |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with care.

-

Anhydrous solvents are flammable and should be handled with caution, away from ignition sources.

-

The reaction should be conducted under an inert atmosphere to prevent moisture from quenching the strong base.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 6. 1822-61-3 | 4-(chloromethyl)piperidine hydrochloride| |BioChemPartner [m.biochempartner.com]

- 7. Pyrrol-1-yl potassium|lookchem [lookchem.com]

- 8. 1h-pyrrole, potassium salt | C4H4KN | CID 10898667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Biological Screening of 4-((1H-pyrrol-1-yl)methyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 4-((1H-pyrrol-1-yl)methyl)piperidine derivatives, a class of compounds with significant therapeutic potential. The piperidine moiety is a common scaffold in many pharmaceuticals, and its combination with a pyrrole ring offers a unique chemical space for drug discovery.[1][2] This document outlines the key biological activities of these derivatives, presents quantitative data from relevant studies, provides detailed experimental protocols for their evaluation, and includes visual diagrams of pertinent signaling pathways and experimental workflows.

The primary focus of this document is on the anti-Alzheimer's potential of these compounds through the inhibition of cholinesterases.[3] Additionally, other reported biological activities such as analgesic, antimicrobial, and anticancer effects will be discussed to provide a broader context for their screening and development.[4][5][6][7]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of a series of benzimidazole-based pyrrole/piperidine hybrid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathogenesis of Alzheimer's disease.[3]

| Compound ID | R1 Substituent | R2 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |

| 1 | H | H | 25.31 ± 0.11 | 28.14 ± 0.25 |

| 2 | H | Cl | 23.88 ± 0.19 | 26.44 ± 0.18 |

| 3 | H | F | 24.15 ± 0.08 | 27.02 ± 0.11 |

| 4 | H | CH3 | 28.42 ± 0.21 | 31.57 ± 0.33 |

| 5 | H | OCH3 | 30.11 ± 0.15 | 33.89 ± 0.27 |

| 6 | H | NO2 | 19.44 ± 0.60 | 21.57 ± 0.61 |

| 7 | Cl | H | 22.97 ± 0.28 | 25.18 ± 0.14 |

| 8 | Cl | Cl | 21.05 ± 0.13 | 23.71 ± 0.09 |

| 9 | Cl | F | 22.14 ± 0.07 | 24.83 ± 0.22 |

| 10 | NO2 | H | 32.18 ± 0.17 | 35.29 ± 0.16 |

| 11 | NO2 | Cl | 30.84 ± 0.23 | 34.11 ± 0.10 |

| 12 | NO2 | F | 31.55 ± 0.12 | 34.96 ± 0.19 |

| 13 | NO2 | CH3 | 36.05 ± 0.40 | 39.55 ± 0.03 |

| Galantamine | - | - | 19.34 ± 0.62 | 21.45 ± 0.21 |

| Allanzanthane | - | - | 16.11 ± 0.33 | 18.14 ± 0.05 |